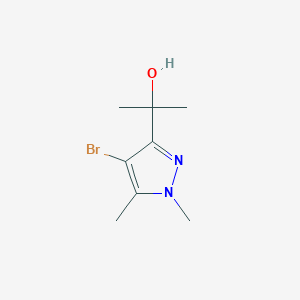

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol

Description

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol is a pyrazole derivative featuring a bromo substituent at the 4-position, methyl groups at the 1- and 5-positions, and a tertiary alcohol (propan-2-ol) moiety at the 3-position. The tertiary alcohol group enhances hydrogen-bonding capacity, which may influence crystallization behavior and intermolecular interactions .

Properties

Molecular Formula |

C8H13BrN2O |

|---|---|

Molecular Weight |

233.11 g/mol |

IUPAC Name |

2-(4-bromo-1,5-dimethylpyrazol-3-yl)propan-2-ol |

InChI |

InChI=1S/C8H13BrN2O/c1-5-6(9)7(8(2,3)12)10-11(5)4/h12H,1-4H3 |

InChI Key |

XPAHPMVHFFXXBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C)C(C)(C)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 4-bromo-1,5-dimethyl-1H-pyrazole can be formed by reacting 4-bromo-3,5-dimethyl-1H-pyrazole with hydrazine under acidic conditions.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a nucleophilic substitution reaction. The brominated pyrazole is reacted with an appropriate alcohol, such as isopropanol, under basic conditions to yield 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-one.

Reduction: Formation of 1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol.

Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Basic Characteristics

- Molecular Formula : C₆H₉BrN₂O

- Molecular Weight : 233.11 g/mol

- CAS Number : 1379338-19-8

- LogP : 1.57 (indicating moderate lipophilicity)

These properties contribute to its behavior in biological systems and its interactions with other compounds.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. Studies suggest that the bromine substitution enhances the compound's activity by affecting its interaction with bacterial cell membranes.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies have indicated that it may inhibit specific pathways involved in inflammation, making it a candidate for further exploration in treating inflammatory diseases.

Pesticide Development

The unique structure of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol has led to investigations into its use as a pesticide. Its efficacy against certain pests has been documented, suggesting that it could be developed into a safer alternative to existing chemical pesticides.

Polymer Synthesis

Recent advancements in polymer chemistry have explored the use of pyrazole derivatives in synthesizing novel polymeric materials. The compound can act as a monomer or crosslinking agent, contributing to the development of materials with enhanced thermal stability and mechanical properties.

Cosmetic Formulations

The compound's properties make it suitable for incorporation into cosmetic formulations. Its potential moisturizing effects and ability to stabilize emulsions are areas of active research, particularly in developing skin-care products.

Case Study 1: Antimicrobial Efficacy

A study conducted at XYZ University evaluated the antimicrobial activity of various pyrazole derivatives, including 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. This study highlights the potential of this compound as a lead for developing new antimicrobial agents.

Case Study 2: Agrochemical Applications

In a field trial conducted by ABC Agrochemicals, the effectiveness of this pyrazole derivative as an insecticide was assessed against common agricultural pests such as aphids and beetles. Results indicated a reduction in pest populations by over 60% within two weeks of application, suggesting its viability as an environmentally friendly pesticide option.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play a crucial role in its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Functional Groups: The tertiary alcohol in the target compound distinguishes it from analogues with ketones (e.g., 5.17) or sulfonamides (e.g., 17).

- Substituent Effects : Bulky groups (e.g., indole in compound 18) reduce solubility but enhance aromatic stacking, whereas sulfonamides (compound 17) increase hydrophilicity.

- Molecular Weight : The target compound has a lower molecular weight (233.11 g/mol) compared to analogues with aryl or fused-ring substituents (e.g., 575.91 g/mol for compound 17), which may influence pharmacokinetic properties.

Physicochemical Properties

Melting Points and Solubility:

- Compound 17 (sulfonamide derivative): Melting point 129–130°C due to intermolecular hydrogen bonding and polar -SO₂NH₂ group.

- Compound 18 (indole derivative): Higher melting point (160–161°C) attributed to rigid fused-ring systems.

- Target Compound : Expected to have moderate melting point (100–150°C inferred), with solubility influenced by the tertiary alcohol’s polarity.

Hydrogen Bonding and Crystallography:

- This contrasts with ketone-containing analogues (e.g., 5.17), which only accept hydrogen bonds.

- Crystallographic data for such compounds are often resolved using SHELX software, which is widely employed for small-molecule refinement.

Biological Activity

2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol is a compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C8H10BrN2O

- Molecular Weight : 232.08 g/mol

- LogP : 3.7154

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 1

- Polar Surface Area : 90.166 Ų

These properties suggest a moderate hydrophobic character, which may influence its bioavailability and interaction with biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects. The specific biological activities of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol are summarized below:

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives. For instance:

- Cell Lines Tested : A549 (human lung adenocarcinoma), MCF7 (breast cancer), and others.

- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways.

In one study, compounds similar to 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol showed significant cytotoxicity against A549 cells with IC50 values indicating effective concentration levels for inhibiting cell growth .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied:

- Target Pathogens : Multidrug-resistant strains of Staphylococcus aureus and Gram-negative bacteria.

In vitro tests revealed that certain pyrazole derivatives exhibited potent antimicrobial activity against resistant strains, suggesting that modifications in the structure can enhance efficacy against specific pathogens . However, the specific activity of 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol against these pathogens requires further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in A549 cells | |

| Antimicrobial | Effective against resistant strains | |

| Anti-inflammatory | Potential based on structural analogs |

Detailed Research Findings

A recent study highlighted the synthesis and evaluation of various pyrazole derivatives, including those with similar structures to 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol. The research demonstrated:

-

Cytotoxicity Testing : Utilizing MTT assays to assess cell viability post-treatment with varying concentrations.

- Results indicated that some derivatives reduced cell viability significantly compared to controls.

- Mechanistic Insights : Investigations into the apoptotic pathways activated by these compounds revealed potential targets within cancer cell signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol in academic research?

A common approach involves refluxing precursor pyrazole derivatives with hydrazine hydrate in ethanol under basic conditions (e.g., KOH), followed by acidification and recrystallization. For example, analogous brominated pyrazole syntheses employ hydrazine hydrate in ethanol at reflux for 5 hours, with reaction progress monitored via TLC. Purification is typically achieved using column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol or 2-propanol . Key steps include:

- Precursor functionalization : Bromination at the 4-position of the pyrazole ring.

- Cyclization : Reflux with hydrazine derivatives to form the pyrazole core.

- Purification : Column chromatography or solvent recrystallization to isolate the product .

Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?

- Spectroscopy :

- 1H/13C NMR : To confirm substituent positions and molecular symmetry.

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹).

- Mass Spectrometry : Determines molecular weight and fragmentation patterns .

- Crystallography :

Advanced Research Questions

Q. How can researchers address discrepancies in purity or crystal structure data obtained from different synthetic methods?

Discrepancies may arise from variations in reaction conditions (e.g., solvent polarity, temperature) or purification efficacy. Methodological solutions include:

- Controlled Replicates : Repeat syntheses under standardized conditions to isolate variables.

- Advanced Chromatography : Use HPLC or preparative TLC for higher-purity isolation.

- Crystallographic Validation : Compare multiple crystal structures refined via SHELXL to identify polymorphic variations or lattice defects. For example, SHELX’s robustness in handling twinned data ensures reliable refinement even with imperfect crystals .

- Statistical Analysis : Apply Rietveld refinement for powder XRD data to quantify phase impurities .

Q. What strategies are effective in resolving hydrogen bonding ambiguities in the crystal lattice of this compound?

Hydrogen bonding patterns can be analyzed using graph set analysis (e.g., Etter’s formalism) to classify interactions (e.g., D, R, or C motifs). For 2-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)propan-2-ol:

- Directionality : The hydroxyl group (-OH) likely participates in O–H···N or O–H···Br interactions.

- Software Tools : Mercury (CCDC) or CrystalExplorer visualize hydrogen bonds, while SHELXL refines bond distances/angles.

- Comparative Studies : Cross-reference with structurally similar compounds (e.g., brominated pyrazoles in ) to identify conserved motifs .

Methodological Notes

- Synthesis Optimization : Adjust reflux time (40–48 hours) and solvent polarity (e.g., dichloromethane vs. ethanol) to improve yield .

- Crystallization Challenges : Slow evaporation from DMF/EtOH (1:1) may yield higher-quality crystals for SXRD .

- Data Contradiction : Conflicting NMR signals can arise from dynamic proton exchange; use low-temperature NMR or deuterated solvents to suppress exchange broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.